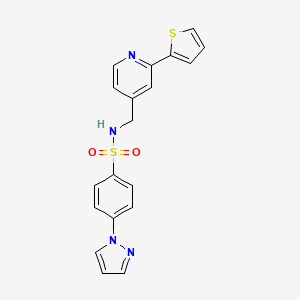

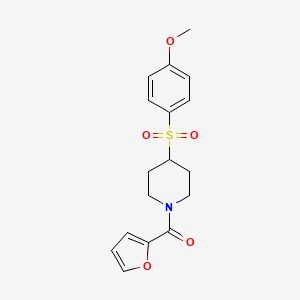

![molecular formula C16H13NO3 B2382621 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one CAS No. 78831-30-8](/img/structure/B2382621.png)

6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

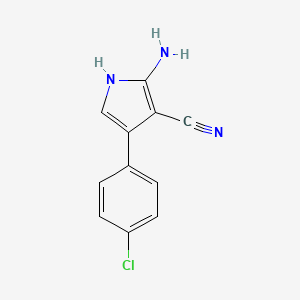

6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one is a chemical compound with the molecular formula C16H13NO3 . Its average mass is 267.279 Da and its monoisotopic mass is 267.089539 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one are defined by its molecular formula, C16H13NO3 . Its average mass is 267.279 Da and its monoisotopic mass is 267.089539 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

This compound exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations are ongoing to understand its mechanisms and optimize its use in cancer therapy .

Neuroprotective Effects

Studies suggest that 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one may have neuroprotective properties. It could play a role in preventing or mitigating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are investigating its impact on neuronal survival, oxidative stress, and inflammation .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects, making it relevant in conditions associated with chronic inflammation. It modulates inflammatory pathways and reduces cytokine production. Its potential application extends to autoimmune disorders and inflammatory diseases .

Antioxidant Potential

6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. This property is valuable in preventing age-related diseases and maintaining overall health .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against bacteria, fungi, and viruses. It could be explored as a novel antimicrobial agent or as part of combination therapies .

Analgesic and Anti-inflammatory Effects

In animal models, 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one has demonstrated analgesic properties. It may alleviate pain through central and peripheral mechanisms. Additionally, its anti-inflammatory effects contribute to pain relief .

Eigenschaften

IUPAC Name |

6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-13-6-3-5-12-10(13)8-11-15(17-12)9-4-1-2-7-14(9)20-16(11)19/h1-2,4,7-8,16,19H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIPAJVRNIRAKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C(OC4=CC=CC=C4C3=N2)O)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331872 |

Source

|

| Record name | 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one | |

CAS RN |

78831-30-8 |

Source

|

| Record name | 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)

acetate](/img/structure/B2382552.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)

![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)

![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)